N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
This compound (CAS No. 922992-18-5) features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an acetamide linker bearing a 3-acetylamino phenyl moiety. Its molecular formula is C₁₈H₁₆N₄O₃S, with a molecular weight of 368.41 g/mol . The thiophene and acetylamino groups contribute to its electronic and steric properties, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHTMGIWVTORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the thiophene ring and the acetylamino group. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
Thiophene vs. Aromatic/Heteroaromatic Groups
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ()
Substitution with 2-chlorophenyl and pyridinyl-thiazole increases polarity and hydrogen-bonding capacity, likely affecting receptor selectivity compared to the thiophene analog .Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] ()
The para-methylphenyl (p-tolyl) group introduces steric bulk and electron-donating effects, which may reduce metabolic degradation but limit solubility .
Halogen-Substituted Analogs
Acetamide Linker Modifications
Aromatic vs. Heterocyclic Terminal Groups
- 2-[6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide () Replacement of the acetylamino phenyl with a thiadiazolylidene group reduces hydrogen-bonding capacity but introduces conformational rigidity, which may enhance target specificity .
Physicochemical and Pharmacokinetic Properties
*logP values estimated using fragment-based methods.
Key Research Findings and Implications
- Bioactivity : While direct pharmacological data for the target compound are unavailable, analogs in were evaluated as formyl peptide receptor (FPR) antagonists. Thiophene-containing derivatives may exhibit enhanced FPR affinity due to optimal lipophilicity .
- Metabolic Stability: The trifluoromethyl group in ’s compound improves stability, whereas the acetylamino group in the target compound may increase susceptibility to hydrolysis .
- Structural Insights: Thiophene and thiazole substituents () favor interactions with aromatic residues in enzyme active sites, while sulfonamide groups () enhance solubility for intravenous applications .
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